molecular formula C15H11BrO3 B5725552 4-acetylphenyl 2-bromobenzoate

4-acetylphenyl 2-bromobenzoate

Cat. No. B5725552
M. Wt: 319.15 g/mol
InChI Key: ROHKIBYXHCXWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetylphenyl 2-bromobenzoate, also known as Bromoacetylphenyl benzoate, is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the benzoyl halides family, which are widely used in organic synthesis. This compound has unique properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 2-bromobenzoate is based on its ability to react with various functional groups such as amino and thiol groups present in biological molecules. This reaction leads to the formation of covalent bonds between the compound and the target molecule, which can alter the biological activity of the molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target molecule it reacts with. For instance, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of certain proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-acetylphenyl 2-bromobenzoate in lab experiments is its high reactivity towards various functional groups. This property makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity towards living organisms. Therefore, it should be handled with care and under appropriate safety measures.

Future Directions

There are several future directions for the use of 4-acetylphenyl 2-bromobenzoate in scientific research. One of the potential applications is in the development of new drugs and therapeutic agents. Additionally, it can be used as a tool for studying the structure and function of various biological molecules. Furthermore, it can be employed in the development of new fluorescent probes for the detection of biological molecules.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biochemical and physiological processes. Its high reactivity towards various functional groups makes it a versatile compound that has several potential applications in scientific research. However, its potential toxicity towards living organisms should be taken into consideration when handling it in lab experiments.

Synthesis Methods

The synthesis of 4-acetylphenyl 2-bromobenzoate involves the reaction of 4-acetylphenol with 2-bromobenzoyl chloride in the presence of a suitable base such as pyridine or triethylamine. The reaction takes place under mild conditions and yields the desired product in good yields.

Scientific Research Applications

4-acetylphenyl 2-bromobenzoate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. Additionally, it has been employed in the development of new drugs and therapeutic agents.

properties

IUPAC Name

(4-acetylphenyl) 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10(17)11-6-8-12(9-7-11)19-15(18)13-4-2-3-5-14(13)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHKIBYXHCXWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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